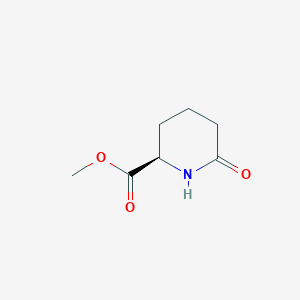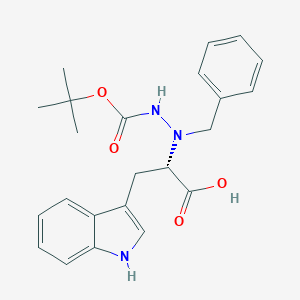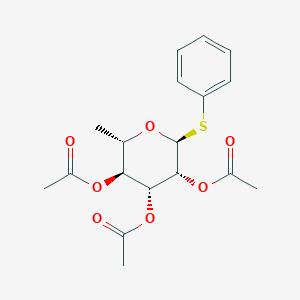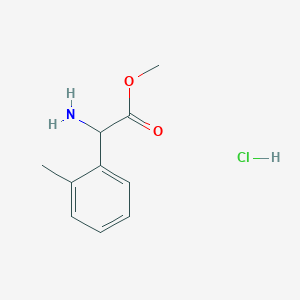
2-Pipérazin-1-yl-benzamide
Vue d'ensemble
Description
2-Piperazin-1-yl-benzamide is a useful research compound. Its molecular formula is C11H15N3O and its molecular weight is 205.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Piperazin-1-yl-benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Piperazin-1-yl-benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Agents antituberculeux
“2-Pipérazin-1-yl-benzamide” a été utilisé dans la conception et la synthèse de nouveaux dérivés qui présentent une activité antituberculeuse significative contre Mycobacterium tuberculosis H37Ra . Ces dérivés se sont avérés non toxiques pour les cellules humaines, ce qui en fait des candidats potentiels pour un développement ultérieur .
Thérapeutique antivirale
Des composés à base de benzamide, y compris “this compound”, ont démontré des activités antivirales notables contre le virus de la grippe H5N1. Cela indique leur potentiel dans le développement de thérapies antivirales.
Applications anticancéreuses
Mécanisme D'action
Target of Action
The primary target of 2-Piperazin-1-yl-benzamide (PNT) is DNA gyrase , an enzyme that is crucial for DNA replication in bacteria . This enzyme is responsible for introducing negative supercoils into DNA, which helps to counteract the positive supercoils that are introduced during processes such as transcription and replication .
Mode of Action
PNT interacts with its target, DNA gyrase, by inhibiting its activity . This inhibition is likely due to PNT binding to the enzyme, which prevents it from carrying out its normal function of introducing negative supercoils into DNA . The exact nature of this interaction and the resulting changes in the enzyme’s activity are still under investigation.
Biochemical Pathways
The inhibition of DNA gyrase by PNT affects the DNA replication pathway in bacteria . DNA gyrase is responsible for relieving the torsional strain that builds up ahead of the replication fork as the DNA is unwound. By inhibiting this enzyme, PNT prevents the proper replication of bacterial DNA, leading to cell death .
Pharmacokinetics
It is known that pnt exhibits antimicrobial activity, suggesting that it is able to reach its target in bacterial cells
Result of Action
The result of PNT’s action is the disruption of bacterial cells . More than 50% of microbial cells take up PNT within 30 minutes . Transmission electron microscopy has revealed hollowed-out bacterial cytoplasms in specimens treated with PNT, although there is no disintegration of the bacterial membrane . This suggests that PNT’s action results in significant cellular disruption.
Action Environment
It is known that the efficacy of pnt can be influenced by the concentration of the compound, with higher concentrations leading to greater antimicrobial activity
Analyse Biochimique
Biochemical Properties
2-Piperazin-1-yl-benzamide has been found to interact with various enzymes, proteins, and other biomolecules . These interactions are crucial for its role in biochemical reactions. For instance, it has been reported to exhibit anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
Cellular Effects
The effects of 2-Piperazin-1-yl-benzamide on various types of cells and cellular processes have been studied . It has been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has shown antimicrobial activity against strains of Staphylococcus epidermidis, Staphylococcus aureus, and methicillin-resistant S. aureus (MRSA) .
Molecular Mechanism
The molecular mechanism of action of 2-Piperazin-1-yl-benzamide involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been found to exhibit inhibitory activity against acetylcholinesterase, a key enzyme involved in neurotransmission .
Temporal Effects in Laboratory Settings
The effects of 2-Piperazin-1-yl-benzamide over time in laboratory settings have been observed . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 2-Piperazin-1-yl-benzamide vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
2-Piperazin-1-yl-benzamide is involved in various metabolic pathways . This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .
Transport and Distribution
2-Piperazin-1-yl-benzamide is transported and distributed within cells and tissues . This includes interactions with transporters or binding proteins, as well as effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of 2-Piperazin-1-yl-benzamide and its effects on activity or function have been studied . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Propriétés
IUPAC Name |
2-piperazin-1-ylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c12-11(15)9-3-1-2-4-10(9)14-7-5-13-6-8-14/h1-4,13H,5-8H2,(H2,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDIKGMQCJZSRTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=CC=C2C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20443056 | |
| Record name | 2-Piperazin-1-yl-benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20443056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179480-81-0 | |
| Record name | 2-Piperazin-1-yl-benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20443056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Cyclohexanecarboxaldehyde, 2-(1-propenyl)-, [1alpha,2beta(E)]-(9CI)](/img/structure/B66740.png)



![3-Propan-2-ylfuro[3,2-c]pyridine](/img/structure/B66753.png)








